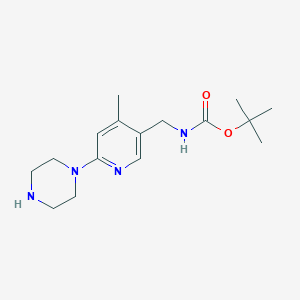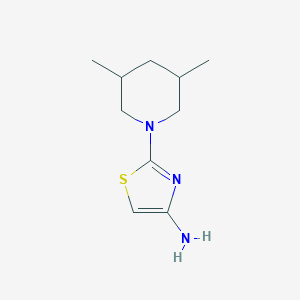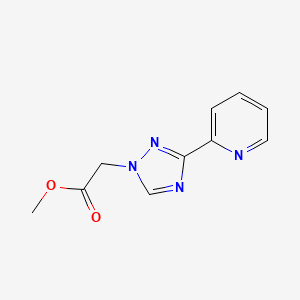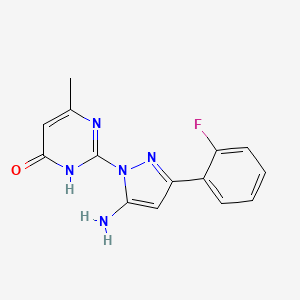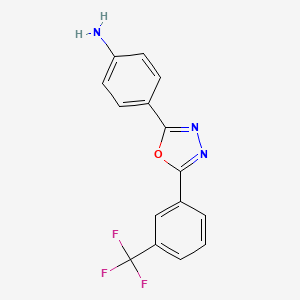
4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that features a trifluoromethyl group, an oxadiazole ring, and an aniline moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds. The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen, which is often found in pharmaceuticals and agrochemicals due to its stability and bioactivity. The aniline moiety is a common functional group in organic chemistry, known for its role in the synthesis of dyes, drugs, and polymers.
Vorbereitungsmethoden
The synthesis of 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a variety of methods, including the use of trifluoromethylating agents such as Ruppert’s reagent (CF₃SiMe₃) or through radical trifluoromethylation.
Coupling with Aniline: The final step involves coupling the oxadiazole intermediate with aniline, which can be achieved through a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling
Analyse Chemischer Reaktionen
4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety can be replaced by other functional groups under appropriate conditions
Wissenschaftliche Forschungsanwendungen
4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a valuable tool in the study of biological processes and the development of new drugs.
Medicine: Due to its stability and bioactivity, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. The oxadiazole ring and aniline moiety contribute to the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in target cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline include:
3-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl and aniline moieties but lacks the oxadiazole ring.
5-(Trifluoromethyl)-1,3,4-oxadiazole: This compound contains the trifluoromethyl and oxadiazole moieties but lacks the aniline group.
4-(Trifluoromethyl)phenyl-1,3,4-oxadiazole: This compound is structurally similar but differs in the position of the trifluoromethyl group
The uniqueness of this compound lies in the combination of these three functional groups, which confer distinct chemical and biological properties that are not observed in the individual components.
Eigenschaften
Molekularformel |
C15H10F3N3O |
|---|---|
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
4-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14-21-20-13(22-14)9-4-6-12(19)7-5-9/h1-8H,19H2 |
InChI-Schlüssel |
GDURUTGUMYHQNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


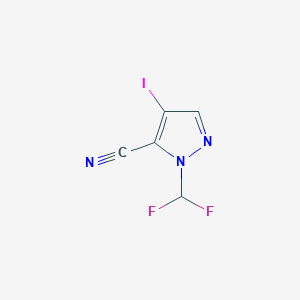
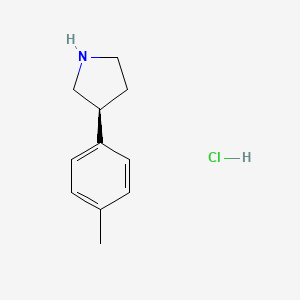
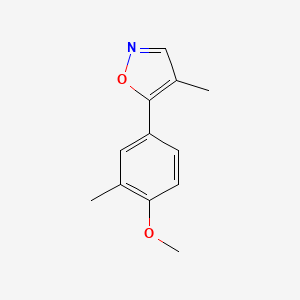
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methylbutanamide](/img/structure/B11794640.png)
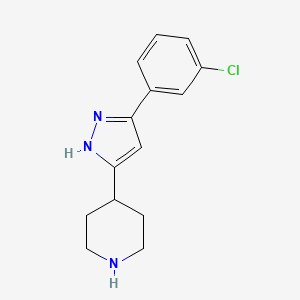
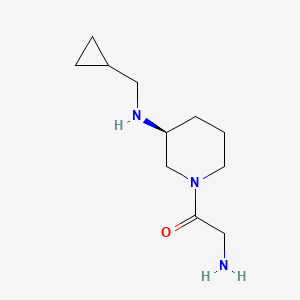
![3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11794656.png)
![2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11794663.png)
